Ethyl 2-iodo-4-(trifluoromethyl)benzoate

Description

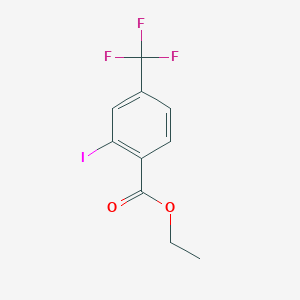

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-iodo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-4-3-6(5-8(7)14)10(11,12)13/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULOSWFIJROSMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Iodo 4 Trifluoromethyl Benzoate

Reactivity of the Aryl Iodide Moiety

The aryl iodide moiety is the most prominent site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it particularly susceptible to cleavage and subsequent functionalization, primarily through reactions involving transition metal catalysts.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Ethyl 2-iodo-4-(trifluoromethyl)benzoate is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. The electron-withdrawing trifluoromethyl and ester groups further activate the aromatic ring toward the initial oxidative addition step.

Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The reaction is a powerful tool for forming carbon-carbon bonds. For this compound, a Suzuki coupling would proceed via a standard catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. beilstein-journals.org The reaction is highly efficient for creating aryl-alkyne structures. The mechanism involves the formation of a copper acetylide intermediate, which then participates in the palladium catalytic cycle. Given the substrate's activated nature, Sonogashira couplings are expected to proceed under mild conditions. beilstein-journals.org

Negishi Coupling: The Negishi coupling employs an organozinc reagent to couple with the aryl halide, catalyzed by a palladium or nickel complex. nih.govnih.gov This reaction is known for its high functional group tolerance. The organozinc reagent is typically formed in situ or pre-formed from an organolithium or Grignard reagent. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation from zinc to palladium, and reductive elimination. beilstein-journals.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Iodides

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Temp. |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-110 °C |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DiPEA | THF, DMF | Room Temp. - 60 °C |

| Negishi | Organozinc Halide | Pd(PPh₃)₄, Pd(dba)₂/Ligand | None required | THF, Dioxane | Room Temp. - 80 °C |

Oxidative Addition Pathways Involving the C-I Bond

The oxidative addition of the C-I bond to a low-valent transition metal center, most commonly palladium(0), is the crucial first step in most cross-coupling reactions. mit.edu This process involves the cleavage of the C-I bond and the formation of two new bonds from the carbon and iodine atoms to the metal, resulting in a change in the oxidation state of the metal (e.g., Pd(0) to Pd(II)).

The rate of oxidative addition for aryl halides follows the trend C-I > C-Br > C-Cl, reflecting the bond dissociation energies. For this compound, this step is expected to be highly favorable. Mechanistic studies have shown that the process can be complex, sometimes involving the cooperative action of two palladium centers rather than a simple insertion of a single metal atom. researchgate.net The resulting organopalladium(II) intermediate is the entry point into the catalytic cycles of Suzuki, Sonogashira, Negishi, and other cross-coupling reactions. scispace.com

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine (C-F) bonds. However, recent advances in synthetic methodology have enabled the selective transformation of this moiety.

C-F Bond Activation and Subsequent Functionalization

Activating the C-F bonds of a trifluoromethyl group is challenging because the bond dissociation energy increases with the degree of fluorination, meaning the C-F bonds in a -CF₂R group are weaker and more reactive than those in the starting -CF₃ group. rsc.org This often leads to over-reaction or complete defluorination. nih.gov Despite this, several strategies have been developed for the selective activation of a single C-F bond. researchgate.net

Methods for C-F activation include:

Photoredox Catalysis: Visible-light-mediated single-electron transfer can generate radical anions of trifluoromethylarenes, which can then eliminate a fluoride (B91410) ion to form a difluorobenzyl radical. This radical can be trapped by various reagents. nih.govrsc.org

Reductive Methods: The use of strong reducing agents, such as low-valent metals (e.g., Mg) or electrochemical methods, can facilitate the cleavage of a C-F bond. nih.gov

Transition Metal Catalysis: Specific palladium and copper catalyst systems have been developed for the selective monohydrodefluorination of ArCF₃ to ArCF₂H. rsc.org

Selective Transformations at the Trifluoromethyl Group

Once a C-F bond is activated, the resulting intermediate can undergo various functionalization reactions. The primary challenge is to control the reaction to achieve mono-functionalization without further defluorination. researchgate.net

Defluorinative Functionalization: This approach involves the cleavage of one or more C-F bonds and the simultaneous formation of new bonds. For example, benzotrifluorides can be converted into diborylbenzylsodium species by trapping reductively generated carbanions with bis(pinacolato)diboron. kyoto-u.ac.jp

Hydrodefluorination: This is the replacement of a fluorine atom with a hydrogen atom. Selective monohydrodefluorination (ArCF₃ → ArCF₂H) is a valuable transformation as difluoromethyl groups are important pharmacophores. rsc.org

Biodegradation: Some microbial pathways have been shown to achieve the defluorination of benzotrifluoride, suggesting enzymatic C-F bond cleavage mechanisms, although these are typically not used for targeted organic synthesis. smbb.mxresearchgate.net

Table 2: Strategies for the Transformation of Aromatic Trifluoromethyl Groups

| Transformation Type | Methodology | Key Reagents/Conditions | Product Type |

|---|---|---|---|

| C-F Activation | Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru), Visible Light, Reductant | Ar-CF₂ Radical |

| Hydrodefluorination | Transition Metal Catalysis | Pd(OAc)₂/Cu(OAc)₂, Silane, Base | Ar-CF₂H |

| Defluorinative Borylation | Reductive Trapping | Sodium dispersion, B₂(pin)₂ | Ar-CH(Bpin)₂ |

| Defluorinative Alkylation | Radical Pathway | Photoredox catalysis, Alkenes/Alkynes | Ar-CF₂-Alkyl/Alkenyl |

Reactivity of the Ester Functional Group

The ester functional group in this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols.

Hydrolysis and Transesterification Reactions

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-iodo-4-(trifluoromethyl)benzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, often carried out with a strong base like sodium hydroxide (B78521) in a mixture of water and an organic solvent, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to afford the final carboxylic acid product.

Transesterification , the conversion of one ester to another, is another key reaction of the ester moiety. This transformation can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A different alcohol then acts as a nucleophile, attacking the carbonyl carbon and ultimately replacing the original ethoxy group. Base-catalyzed transesterification involves the use of an alkoxide nucleophile, which directly attacks the carbonyl carbon. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | NaOH, H₂O/Solvent, then H₃O⁺ | 2-iodo-4-(trifluoromethyl)benzoic acid |

| Transesterification | R'OH, Acid or Base catalyst | 2-iodo-4-(trifluoromethyl)benzoate (with R' as the new alkyl group) |

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (2-iodo-4-(trifluoromethyl)phenyl)methanol. The reaction typically proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of the hydride reagent to the primary alcohol.

Reduction to an Aldehyde: For the selective reduction of the ester to an aldehyde, 2-iodo-4-(trifluoromethyl)benzaldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the initially formed aldehyde. The bulky nature of DIBAL-H allows for the formation of a stable tetrahedral intermediate that does not collapse to the aldehyde until aqueous workup.

| Reducing Agent | Product | Typical Reaction Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | (2-iodo-4-(trifluoromethyl)phenyl)methanol | Anhydrous ether or THF |

| Diisobutylaluminum Hydride (DIBAL-H) | 2-iodo-4-(trifluoromethyl)benzaldehyde | Anhydrous solvent (e.g., toluene, DCM) at low temperature (-78 °C) |

Aromatic Functionalization and Derivatization Strategies

The aryl iodide functionality in this compound is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzene (B151609) ring, providing a powerful tool for the synthesis of complex aromatic compounds.

Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.

Heck Reaction: Coupling with an alkene to introduce a vinyl group. nih.govbeilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne to form a carbon-carbon triple bond. organic-chemistry.org

Buchwald-Hartwig Amination: Coupling with an amine to form a new carbon-nitrogen bond. nih.govnih.gov

Stille Coupling: Reaction with an organotin reagent.

Negishi Coupling: Reaction with an organozinc reagent.

The electron-withdrawing trifluoromethyl group at the 4-position can influence the reactivity of the aryl iodide in these cross-coupling reactions.

Reaction Mechanism Elucidation for Key Transformations

The mechanisms of the palladium-catalyzed cross-coupling reactions involving this compound generally follow a well-established catalytic cycle.

A plausible mechanism for a generic palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide bond of this compound. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl iodide and the nature of the palladium catalyst and its ligands.

Transmetalation (for Suzuki, Stille, Negishi) or Carbopalladation (for Heck) or Alkyne Coordination/Deprotonation (for Sonogashira):

In a Suzuki coupling , the organoboron reagent transfers its organic group to the palladium center in a process called transmetalation, typically requiring a base.

In a Heck reaction , the alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond (carbopalladation). rsc.org

In a Sonogashira coupling , the terminal alkyne coordinates to the palladium, and a copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For the Buchwald-Hartwig amination , the mechanism is similar, involving oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Mechanistic investigations of these transformations often involve kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates to provide a detailed understanding of the reaction pathway and the factors that control reactivity and selectivity. researchgate.netrsc.orgacs.orgrsc.org

Strategic Applications in Advanced Organic Synthesis

Building Block for Complex Fluorinated Organic Molecules

The presence of the trifluoromethyl (CF3) group makes Ethyl 2-iodo-4-(trifluoromethyl)benzoate an attractive starting material for the synthesis of novel fluorinated compounds, which are of significant interest in medicinal chemistry and materials science due to their unique biological and physical properties.

Fluorinated heterocyclic compounds are prominent in pharmaceuticals and agrochemicals. This compound serves as a key precursor for constructing these complex structures. The imidazole (B134444) ring, for instance, is a widespread feature in many biologically active molecules. rsc.org Synthetic strategies often involve multi-step sequences where the foundational trifluoromethyl-substituted aromatic ring, provided by a precursor like this compound, is elaborated to form fused heterocyclic systems. For example, a general approach to fused imidazoles involves the reaction of α-amino ketones with reagents like potassium thiocyanate (B1210189) to form imidazol-2-thiones, which can subsequently be desulfurized to yield the desired imidazole core. nih.gov Similarly, the principles of cycloaddition reactions can be applied to create other fluorinated heterocycles, such as fused 3-trifluoromethyl-1,2,4-triazoles, from appropriately functionalized precursors. rsc.org

The carbon-iodine bond in this compound is the key to its utility in building polyfunctional aromatic systems through various palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. organic-chemistry.org 2-Iodobenzoates, such as the title compound, are common starting materials for this transformation, reacting with various alkynes to produce 2-ethynylbenzoate derivatives. acs.orgnih.gov This reaction is instrumental in introducing alkyne functionality, which can then be used in further synthetic manipulations, including the formation of isocoumarins. nih.gov The process is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org

Suzuki-Miyaura Coupling: One of the most powerful methods for creating C-C bonds, the Suzuki-Miyaura coupling joins an organohalide with an organoboron compound. The iodo group of this compound can be effectively coupled with a wide range of aryl or alkyl boronic acids and their derivatives. nih.gov This allows for the introduction of new carbon-based substituents at the 2-position, yielding complex biaryl or alkyl-aryl structures that are otherwise difficult to synthesize.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals, and the Buchwald-Hartwig amination is a premier method for this purpose. wikipedia.orgnih.gov This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. wikipedia.org Using this compound as the aryl halide partner enables the direct introduction of a diverse array of amino groups, providing access to a wide range of N-aryl compounds that are valuable intermediates in drug discovery. wikipedia.org

Interactive Table: Cross-Coupling Reactions

| Reaction Name | Bond Formed | Key Reagents |

| Sonogashira Coupling | C(aryl)-C(alkyne) | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Amine Base |

| Suzuki-Miyaura Coupling | C(aryl)-C(aryl/alkyl) | Boronic Acid / Ester, Pd Catalyst, Base |

| Buchwald-Hartwig Amination | C(aryl)-N(amine) | Primary/Secondary Amine, Pd Catalyst, Base |

Precursor in Organometallic Chemistry

The success of the aforementioned cross-coupling reactions relies on the ability of this compound to participate in organometallic catalytic cycles. The reaction sequence typically begins with the oxidative addition of the carbon-iodine bond to a low-valent transition metal center, most commonly palladium(0). wikipedia.org This step forms a key organopalladium(II) intermediate (Ar-Pd-I). nih.gov The existence and structure of such organometallic complexes have been confirmed through the isolation and characterization of analogous ArPdI(PPh₃)₂ species following Sonogashira coupling reactions. nih.gov This intermediate then undergoes subsequent steps, such as transmetalation (in Suzuki and Sonogashira couplings) or amine coordination and deprotonation (in Buchwald-Hartwig amination), followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst, thus completing the cycle. wikipedia.org

Role in Catalyst and Ligand Development Research

Substrates with distinct electronic and steric properties are essential for evaluating the scope and efficiency of new catalysts. This compound, with its bulky iodo substituent and the strongly electron-withdrawing trifluoromethyl group, serves as a challenging substrate for testing the limits of newly developed catalytic systems. For instance, the performance of novel ligands for the Buchwald-Hartwig amination can be assessed by their ability to promote the coupling of this sterically hindered and electronically deactivated aryl iodide. nih.gov Furthermore, trifluoromethylated aromatic structures are themselves incorporated into the design of advanced ligands. The electronic properties imparted by the CF₃ group can significantly modify the behavior of a ligand and, consequently, the reactivity and stability of the corresponding metal catalyst.

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Ethyl 2-iodo-4-(trifluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR studies provide critical information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, the proton signals are observed at specific chemical shifts (δ), measured in parts per million (ppm). These shifts are indicative of the local electronic environment of each proton. The ethyl group gives rise to a characteristic quartet and triplet pattern due to spin-spin coupling. The protons on the aromatic ring appear as distinct signals in the downfield region, with their multiplicity and coupling constants providing insights into their substitution pattern.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ | 1.42 | t | 7.1 |

| CH₂ | 4.44 | q | 7.1 |

| Ar-H | 8.21 | d | 0.8 |

| Ar-H | 7.91 | dd | 8.2, 0.9 |

| Ar-H | 7.63 | d | 8.2 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically found significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the iodine atom. The carbons of the ethyl group appear in the upfield region of the spectrum.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O | 165.7 |

| Ar-C | 139.7 |

| Ar-C | 136.2 |

| Ar-C (q, J = 33.7 Hz) | 132.8 |

| Ar-C (q, J = 3.8 Hz) | 124.9 |

| Ar-C (q, J = 4.2 Hz) | 122.4 |

| CF₃ (q, J = 273.4 Hz) | 122.8 |

| Ar-C (I) | 98.6 |

| O-CH₂ | 62.4 |

| CH₃ | 14.1 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the three chemically equivalent fluorine atoms of the trifluoromethyl group give rise to a single sharp signal, a singlet, in the spectrum. The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group.

| Fluorine Atoms | Chemical Shift (δ) ppm | Multiplicity |

| CF₃ | -63.2 | s |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound displays several characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is a prominent feature. Additionally, C-H stretching vibrations from the aromatic ring and the ethyl group, as well as C-F stretching vibrations from the trifluoromethyl group, are readily identifiable.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch | 1728 |

| C-O Stretch | 1281, 1246 |

| C-F Stretch | 1319, 1180, 1136 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of this compound. The experimentally measured exact mass is compared to the calculated mass for the proposed formula, and a close match confirms the elemental composition.

| Ion | Calculated Mass | Found Mass |

| [M+H]⁺ | 344.9654 | 344.9650 |

Fragmentation Pattern Analysis

The structural integrity of this compound can be meticulously analyzed using electron ionization mass spectrometry (EI-MS). While the direct spectrum for this specific compound is not publicly cataloged, a detailed fragmentation pattern can be reliably predicted based on the known fragmentation behaviors of its constituent functional groups: the ethyl benzoate (B1203000) moiety, the aromatic iodine, and the trifluoromethyl group. The molecular ion peak [M]•+ for this compound would appear at a mass-to-charge ratio (m/z) of 344.07.

The primary fragmentation pathways are expected to be initiated by the cleavage of the ester group, which is a common and well-documented process for aromatic esters. pharmacy180.comdocbrown.info

One of the most significant fragmentation routes involves the loss of the ethoxy radical (•OCH₂CH₃), which has a mass of 45 Da. This cleavage results in the formation of a highly stable 2-iodo-4-(trifluoromethyl)benzoyl cation. This acylium ion is resonance-stabilized and is therefore expected to be a prominent peak in the spectrum.

Another characteristic fragmentation for ethyl esters is the McLafferty rearrangement. pharmacy180.comyoutube.com This process involves the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule (C₂H₄), which has a mass of 28 Da. This rearrangement would produce the radical cation of 2-iodo-4-(trifluoromethyl)benzoic acid.

Further fragmentation can occur from these primary ions. The 2-iodo-4-(trifluoromethyl)benzoyl cation can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a 2-iodo-4-(trifluoromethyl)phenyl cation.

Cleavage of the carbon-iodine bond is also a highly probable event. The loss of an iodine radical (•I), with a mass of 127 Da, from the molecular ion would lead to the formation of the ethyl 4-(trifluoromethyl)benzoate cation. This fragment's own dissociation pattern is known, involving the loss of an ethoxy radical to form the 4-(trifluoromethyl)benzoyl cation, and subsequent loss of CO. nist.govnih.gov

The following table summarizes the predicted key fragment ions for this compound.

| m/z Value (Predicted) | Ion Structure | Formation Pathway |

| 344 | [C₁₀H₈F₃IO₂]•+ | Molecular Ion |

| 316 | [C₈H₄F₃IO]•+ | Loss of ethylene (C₂H₄) via McLafferty Rearrangement |

| 299 | [C₈H₄F₃IO]+ | Loss of ethoxy radical (•OC₂H₅) |

| 271 | [C₇H₄F₃I]+ | Loss of CO from the m/z 299 ion |

| 217 | [C₁₀H₈F₃O₂]+ | Loss of iodine radical (•I) |

| 189 | [C₉H₈F₃O]+ | Loss of CO from the m/z 217 ion |

| 173 | [C₈H₄F₃O]+ | Loss of •OC₂H₅ from the m/z 217 ion |

| 145 | [C₇H₄F₃]+ | Loss of CO from the m/z 173 ion |

X-ray Crystallography of Related Derivatives

While the specific crystal structure of this compound is not described in publicly available literature, significant insights into its likely solid-state conformation, molecular packing, and intermolecular interactions can be gleaned from the X-ray crystallographic studies of closely related derivatives. These analogues share key structural features, such as the trifluoromethyl-substituted ring, the iodine substituent, or the benzoate ester group.

A particularly relevant example is the crystal structure of 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide . researchgate.net This molecule, while an amide rather than an ester, contains both the iodo- and trifluoromethyl-substituted phenyl rings. The study revealed that the two benzene (B151609) rings are inclined to one another. In the crystal lattice, molecules are linked into chains by N—H⋯O hydrogen bonds. Crucially, these chains are further connected into ribbons through short I⋯I halogen bonding interactions, with a reported distance of 3.7797 (5) Å. researchgate.net This observation strongly suggests that halogen bonding involving the iodine atom could be a significant directional force in the crystal packing of this compound.

Another informative structure is that of a dimolybdenum complex featuring 4-(trifluoromethyl)benzoate as a ligand. nih.gov The crystallographic analysis of this complex provides precise bond lengths and angles for the 4-(trifluoromethyl)benzoate moiety. Such data confirms the electron-withdrawing nature of the CF₃ group, which influences the electronic properties and bond metrics of the aromatic ring and the carboxylate group. nih.gov

Collectively, the crystallographic data from these related derivatives suggest that the solid-state structure of this compound would be influenced by a combination of factors:

Halogen Bonding: The iodine atom is likely to participate in Type II halogen bonds (C—I⋯O or C—I⋯I), which would play a key role in directing the crystal packing. researchgate.net

π–π Stacking: The trifluoromethyl-substituted aromatic ring, being electron-poor, could engage in offset π–π stacking interactions with adjacent rings.

Weak Hydrogen Bonds: Weak C—H⋯O or C—H⋯F hydrogen bonds may also contribute to the stability of the crystal lattice.

Conformational Polymorphism: The flexibility of the ethyl group could potentially lead to the existence of different crystalline forms (polymorphs) depending on the crystallization conditions. iucr.org

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are favored for their balance of computational efficiency and accuracy in describing electronic systems. espublisher.com For a molecule such as Ethyl 2-iodo-4-(trifluoromethyl)benzoate, DFT calculations would be instrumental in elucidating its fundamental electronic characteristics and geometric preferences.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule governs its chemical and physical properties. An analysis of this compound’s molecular orbitals (MOs), especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would offer critical insights.

HOMO: Represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the iodine atom and the π-system of the benzene (B151609) ring.

LUMO: Represents the lowest energy orbital available to accept electrons. The LUMO is expected to be distributed over the electron-deficient parts of the molecule, such as the trifluoromethyl group and the carbonyl carbon of the ester.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics

| Property | Expected Characteristics for this compound |

|---|---|

| HOMO Energy | Relatively high, influenced by the iodine substituent. |

| LUMO Energy | Relatively low, influenced by the trifluoromethyl and ester groups. |

| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity. |

| Electron Donating Sites | Iodine atom, aromatic ring. |

| Electron Accepting Sites | Trifluoromethyl group, carbonyl carbon. |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial orientations (conformers) of the molecule, particularly concerning the rotation around the C-O bond of the ethyl ester group. DFT calculations can predict the relative energies of these conformers, identifying the most stable (lowest energy) conformation that the molecule is most likely to adopt. eurjchem.com This information is vital as the molecular conformation can significantly influence its reactivity and interaction with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing a virtual roadmap of how reactants are converted into products. For this compound, one could model reactions such as nucleophilic aromatic substitution at the iodine-bearing carbon or hydrolysis of the ester group.

This modeling involves:

Locating Reactants and Products: Optimizing their geometries.

Identifying the Transition State (TS): The highest energy point along the reaction coordinate. Characterizing the TS is crucial as its energy determines the activation energy and, consequently, the reaction rate.

Calculating the Reaction Energy Profile: This profile maps the energy changes throughout the reaction, providing thermodynamic and kinetic insights.

Prediction of Reactivity and Selectivity

By analyzing various electronic parameters derived from quantum chemical calculations, the reactivity and selectivity of this compound can be predicted.

Fukui Functions: These functions can identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting regioselectivity in reactions. For instance, the analysis might predict that the carbon atom attached to the iodine is the most likely site for nucleophilic attack.

Analysis of Electron Density and Charge Distribution

The distribution of electrons within a molecule is not uniform. An analysis of the electron density reveals how charge is distributed, highlighting regions that are electron-rich or electron-poor.

Mulliken Atomic Charges: This method partitions the total electron density among the atoms, providing a simple picture of the charge distribution. materialsciencejournal.org It would be expected that the fluorine and oxygen atoms carry partial negative charges, while the carbon atoms of the trifluoromethyl and carbonyl groups carry partial positive charges.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen and fluorine atoms, and positive potential near the carbonyl carbon and the hydrogen atoms of the ethyl group.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Emerging Research Avenues and Future Directions for Ethyl 2 Iodo 4 Trifluoromethyl Benzoate

Development of Sustainable and Green Synthetic Routes

The synthesis of complex organofluorine compounds often involves multi-step processes that can utilize hazardous reagents and generate significant waste. The drive towards green chemistry is pushing researchers to develop more environmentally benign methods for producing molecules like Ethyl 2-iodo-4-(trifluoromethyl)benzoate. numberanalytics.comtandfonline.com Future research in this area is expected to focus on minimizing the environmental footprint of its synthesis. numberanalytics.com

Key research directions include:

Catalyst and Solvent-Free Conditions: Exploration of solid-state or high-temperature reactions that eliminate the need for potentially toxic catalysts and solvents is a primary goal. researchgate.net

Flow Chemistry: Transitioning from traditional batch processing to continuous flow reactors can offer improved safety, efficiency, and scalability while minimizing waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts.

Alternative Reagents: Investigating the use of less toxic and more sustainable iodinating and trifluoromethylating agents to replace hazardous alternatives. numberanalytics.com

The development of such green methodologies is crucial for making the production of fluorinated intermediates safer, more cost-effective, and compliant with increasingly stringent environmental regulations. numberanalytics.com

Exploration of Novel Catalytic Systems for Transformations

The iodo-substituent on this compound serves as a highly versatile handle for a wide range of catalytic cross-coupling reactions. This functionality is central to its utility as a building block. Future research will likely focus on expanding the portfolio of catalytic systems that can effectively transform this molecule.

Palladium-catalyzed reactions are particularly prominent for aryl iodides. organic-chemistry.org The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-I bond, a factor that requires consideration in catalyst design. Research is anticipated in the development of novel palladium, copper, and nickel catalyst systems tailored for fluorinated substrates. mdpi.combeilstein-journals.org These systems could enable a variety of transformations, as detailed in the table below.

| Reaction Type | Catalyst System (Example) | Potential Product | Significance |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Bi-aryl compounds | Core structures in pharmaceuticals and organic electronics. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Amine Base | Aryl-alkynes | Precursors for conjugated polymers and complex natural products. |

| Heck Coupling | Pd(OAc)₂ / Ligand | Stilbene derivatives | Important in materials science and medicinal chemistry. |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand / Base | Aryl-amines | Common motifs in biologically active molecules. |

| Carbonylative Couplings | Pd Catalyst / CO gas | Aryl-ketones, Amides | Versatile synthesis of carbonyl-containing molecules. |

Further investigations may also explore photoredox catalysis as a milder alternative to traditional transition-metal-catalyzed methods for activating the C-I bond.

Integration in Advanced Materials Science Research

The incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into organic molecules can profoundly alter their physical and chemical properties, making them attractive for materials science applications. nbinno.comsolvay.com The -CF3 group is known to enhance thermal stability, chemical resistance, and lipophilicity, while also modifying the electronic properties of a molecule. mdpi.comrsc.org

Future research on this compound in this context could explore its use as a precursor for:

Fluorinated Polymers: The iodo-group provides a reactive site for polymerization reactions, potentially leading to the creation of specialty polymers with high thermal stability, low surface energy (for coatings), and unique dielectric properties.

Organic Electronics: The strong electron-withdrawing nature of the -CF3 group can lower the HOMO and LUMO energy levels of conjugated systems. rsc.orgrsc.org This makes such compounds candidates for use as n-type or ambipolar semiconductors in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.org

Liquid Crystals: The rigid aromatic core combined with the polar -CF3 group is a structural feature found in some liquid crystalline materials. tandfonline.com Further functionalization could lead to the design of novel liquid crystals with specific phase behaviors.

Design of Next-Generation Fluorinated Organic Building Blocks

This compound is itself a building block, but its true potential lies in its use to design more complex, next-generation fluorinated synthons. bldpharm.com The strategic arrangement of its three distinct functional groups allows for sequential and site-selective reactions, enabling the construction of highly elaborate molecular architectures. The trifluoromethyl group, in particular, is a prized feature in medicinal chemistry and agrochemistry, as it can improve a compound's metabolic stability, binding affinity, and bioavailability. mdpi.comhovione.com

The distinct reactivity of each functional group is key to its utility in multi-step synthesis.

| Functional Group | Primary Reactivity | Potential Synthetic Transformations |

|---|---|---|

| Iodo Group (-I) | Electrophilic carbon center | Cross-coupling reactions (Suzuki, Sonogashira, etc.), metallation, conversion to other functional groups. |

| Ethyl Ester (-COOEt) | Carbonyl reactivity | Hydrolysis to carboxylic acid, amidation, reduction to alcohol, Grignard reactions. |

| Trifluoromethyl Group (-CF₃) | Generally inert, strong electron-withdrawer | Modifies electronic properties of the aromatic ring, enhances stability, directs ortho/meta reactions in some cases. |

Future research will focus on leveraging this multi-functionality. For example, the iodo group could be used in a palladium-catalyzed coupling reaction, followed by hydrolysis of the ester to a carboxylic acid, which can then be coupled with an amine to form a complex amide. This step-wise approach allows for the precise and controlled assembly of advanced intermediates for drug discovery and the development of new agrochemicals. solvay.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-iodo-4-(trifluoromethyl)benzoate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves halogenation and esterification. For example, iodination of a pre-functionalized benzoate precursor can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (40–60°C). The trifluoromethyl group is often introduced via electrophilic substitution using CF₃ sources like trifluoromethyl copper complexes. Solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd/Cu systems) are critical for regioselectivity and yield .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can the molecular structure and purity of this compound be confirmed?

- Methodology :

- X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution single-crystal data to resolve halogen and trifluoromethyl positions .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃) to confirm substituent integration (e.g., ethyl ester at δ ~4.3 ppm, aromatic protons). ¹⁹F NMR for trifluoromethyl group confirmation (δ ~-60 to -70 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 374.96) .

Q. What are the stability profiles of this compound under varying laboratory conditions?

- Methodology :

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition points (typically >150°C for similar benzoates).

- Hydrolytic sensitivity : Test in acidic/basic aqueous solutions (e.g., 1M HCl/NaOH) at room temperature. Monitor ester hydrolysis via pH changes and HPLC .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent iodobenzene byproduct formation .

Advanced Research Questions

Q. How can cross-coupling reactions involving the iodo substituent be optimized for functionalization?

- Methodology :

- Buchwald-Hartwig amination : Use Pd₂(dba)₃/XPhos catalysts in toluene at 80–100°C to introduce amine groups. Optimize ligand-to-metal ratios (1:1 to 2:1) to mitigate side reactions .

- Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄ with arylboronic acids (e.g., 4-fluorophenylboronic acid) in dioxane/water (3:1) at reflux. Add Na₂CO₃ (2 eq.) for base activation. Monitor by ¹H NMR for biphenyl product formation .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzoates?

- Methodology :

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement. Validate with R-factor convergence (<5% discrepancy) .

- Disorder modeling : For trifluoromethyl groups, apply PART/SUMP restraints. Compare DFT-calculated (e.g., Gaussian 16) and experimental bond lengths to validate .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in this compound?

- Methodology :

- Computational studies : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The -CF₃ group acts as a strong electron-withdrawing moiety, reducing HOMO energy (by ~1.5 eV vs. non-fluorinated analogs) and directing electrophilic attack to the para position .

- Kinetic studies : Compare reaction rates (e.g., SNAr substitutions) with non-CF₃ analogs using UV-Vis or stopped-flow techniques .

Q. What in vitro assays are suitable for probing bioactivity, given its structural features?

- Methodology :

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates in human liver microsomes. IC₅₀ values determined via nonlinear regression .

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HeLa cells. Correlate with logP values (predicted ~3.2) to assess membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.